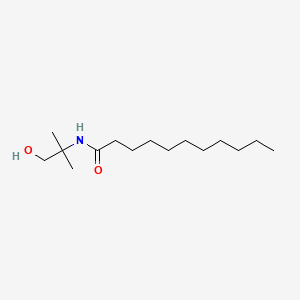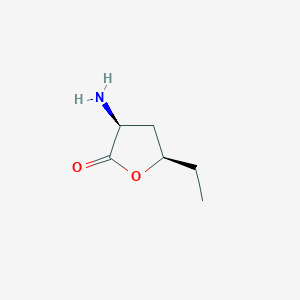
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a furanone ring substituted with an amino group and an ethyl group. The stereochemistry of the compound is defined by the (3S,5R) configuration, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline and 2-bromopropane.
Reaction Steps: The process involves multiple steps, including alkylation, reduction, and cyclization reactions. For instance, the alkylation of aniline with 2-bromopropane forms an intermediate, which is then reduced and cyclized to form the desired furanone ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation.
Saturated Lactones: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methyldihydro-2(3H)-furanone: A structurally similar compound with a methyl group instead of an ethyl group.
3-Hydroxy-5-methylpiperidin-1-yl: Another related compound with a piperidine ring.
Uniqueness
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is unique due to its specific stereochemistry and the presence of both an amino group and an ethyl group on the furanone ring. This unique structure imparts distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3S,5R)-3-amino-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-5(7)6(8)9-4/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
KDZXNQYSVABCOB-UHNVWZDZSA-N |
Isomerische SMILES |
CC[C@@H]1C[C@@H](C(=O)O1)N |
Kanonische SMILES |
CCC1CC(C(=O)O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


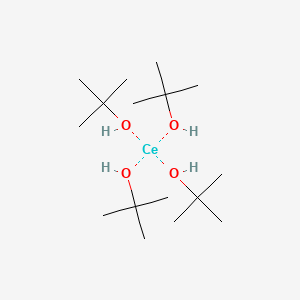
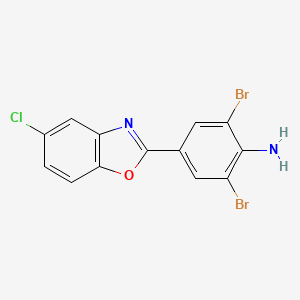
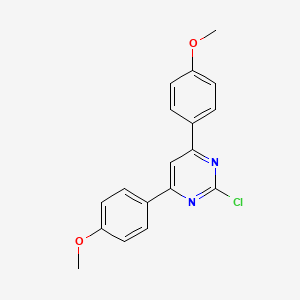
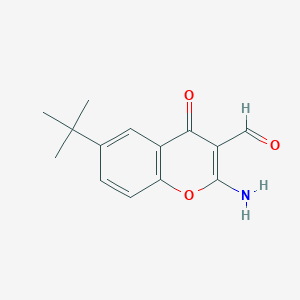
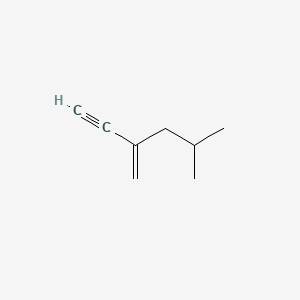
![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
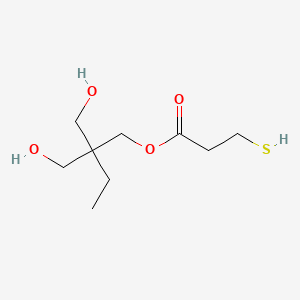



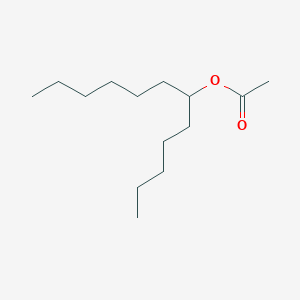
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
